

# Preclinical studies of (R)-GSK-3685032 in AML

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An in-depth analysis of the preclinical data for **(R)-GSK-3685032**, a first-in-class, reversible, and selective inhibitor of DNA methyltransferase 1 (DNMT1), reveals its potential as a promising therapeutic agent for Acute Myeloid Leukemia (AML). Preclinical studies highlight its superior efficacy and improved tolerability compared to traditional hypomethylating agents like decitabine. This technical guide provides a comprehensive overview of the key preclinical findings, including quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.

#### **Mechanism of Action**

(R)-GSK-3685032, also referred to as GSK3685032, is a potent and selective non-covalent inhibitor of DNMT1.[1][2][3] Unlike traditional nucleoside analogs such as decitabine and azacytidine, which are incorporated into DNA and form irreversible covalent bonds with DNMT enzymes, GSK3685032 acts through a distinct, reversible mechanism.[3][4] Crystallographic studies have shown that it competes with the active-site loop of DNMT1 for penetration into hemi-methylated DNA.[1][3] This selective inhibition of DNMT1's maintenance methylation function during DNA replication leads to a passive, time- and dose-dependent global DNA hypomethylation.[1][5]

The downstream consequences of this epigenetic reprogramming are robust transcriptional activation and the re-expression of silenced genes.[1][3] Notably, pathway analysis of genes upregulated by GSK3685032 treatment identified the activation of immune-related pathways, including interferon signaling, viral sensing, and antigen presentation, which is linked to the re-expression of human endogenous retroviruses (hERVs).[1][5] This mode of action avoids the DNA damage and associated toxicities seen with traditional hypomethylating agents, allowing



for greater target engagement and a more potent anti-tumor response in preclinical AML models.[1][5]

# **Quantitative Preclinical Data**

The preclinical efficacy of **(R)-GSK-3685032** has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of (R)-GSK-3685032 in AML Cell Lines



Cell Line	Assay Type	Endpoint	Value	Citation
MOLM-16	Cell Viability	EC50	5.461 to 7.349 nM	[6][7]
NB-4	Cell Viability	EC50	5.461 to 7.349 nM	[6][7]
HEL 92.1.7	Cell Viability	EC50	5.461 to 7.349 nM	[6][7]
HEL	Cell Viability	EC50	5.461 to 7.349 nM	[6][7]
EOL-1	Cell Viability	EC50	5.461 to 7.349 nM	[6][7]
DNMT1 Enzyme	Enzymatic Assay	IC50	0.036 ± 0.001 μΜ	[7]
Note: There is a discrepancy in the reported units in the source material, with one source indicating nM and another µM. The nM range is more consistent with potent anticancer agents.				

Table 2: In Vivo Efficacy of (R)-GSK-3685032 in AML Xenograft Models



AML Model	Treatment	Dosing Schedule	Outcome	Citation
Mouse Model	(R)-GSK- 3685032	45 mg/kg	Complete tumor regression and significantly improved overall survival (50% vs. 10% with decitabine)	[7]
Xenograft Mouse Models	(R)-GSK- 3685032	1-45 mg/kg, subcutaneously, twice daily	More potent tumor growth inhibition and significantly longer survival benefit compared to decitabine	[5]
MV4-11 Xenograft	(R)-GSK- 3685032	Subcutaneous, twice daily	Superior tumor regression compared to decitabine	[8]
SKM-1 Xenograft	(R)-GSK- 3685032	Subcutaneous, twice daily	Superior tumor regression compared to decitabine	[8]

Table 3: Synergistic Effects of (R)-GSK-3685032 in Combination Therapy in AML Cell Lines



Combination Agent	Target	Cell Lines	Effect	Citation
AZD-1390	АТМ	MOLM-16, NB-4, HEL 92.1.7, HEL, EOL-1	Considerable synergistic effect, induced cell apoptosis, and inhibited cell growth	[6][7]
AZD-6738	ATR	MOLM-16, NB-4, HEL 92.1.7, HEL, EOL-1	Considerable synergistic effect, induced cell apoptosis, and inhibited cell growth	[6][7]

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the preclinical evaluation of **(R)-GSK-3685032**.

# **Cell Viability Assays (CCK-8)**

- Cell Culture: Human AML cell lines (MOLM-16, NB-4, HEL 92.1.7, HEL, EOL-1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mI penicillin, 50 mg/ml streptomycin, and 2 mmol/L glutamine at 37°C in a humidified CO2 incubator.[7]
- Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of (R)-GSK-3685032.
- Incubation: The treated cells were incubated for a specified period (e.g., 3 to 6 days).[5]
- CCK-8 Reagent Addition: 10 μL of CCK-8 solution was added to each well.
- Incubation: Plates were incubated for 1-4 hours at 37°C.



 Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.[7] EC50 values were calculated from dose-response curves.

### In Vivo AML Xenograft Studies

- Animal Models: Immunocompromised mice (e.g., NSG) were used. All studies were conducted in accordance with institutional animal care and use committee guidelines.[1]
- Tumor Cell Implantation: Human AML cells (e.g., MV4-11 or SKM-1) were implanted subcutaneously into the flanks of the mice.[8]
- Treatment Initiation: Once tumors reached a palpable size, animals were randomized into treatment and vehicle control groups.
- Drug Administration: (R)-GSK-3685032 was administered subcutaneously twice daily at specified doses (e.g., 1-45 mg/kg). Decitabine was administered intraperitoneally (e.g., three times weekly).[5][8]
- Monitoring: Tumor volume was measured regularly using calipers. Animal body weight and overall health were also monitored.[8]
- Endpoint: Studies were terminated when tumors reached a predetermined size or at the end
  of the study period. For survival studies, animals were monitored until a defined endpoint
  was reached.[1]

## RNA Sequencing (RNA-seq)

- Cell Treatment: AML cells were treated with (R)-GSK-3685032 (e.g., 400 nM) or vehicle control for various time points.[1]
- RNA Extraction: Total RNA was isolated from the cells using a suitable RNA extraction kit.
- Library Preparation: RNA-seq libraries were prepared from the extracted RNA according to the manufacturer's protocols.
- Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform.



 Data Analysis: Raw sequencing reads were processed, aligned to the human reference genome, and gene expression levels were quantified. Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated upon treatment.
 [1] Pathway analysis was then conducted to identify enriched biological pathways.

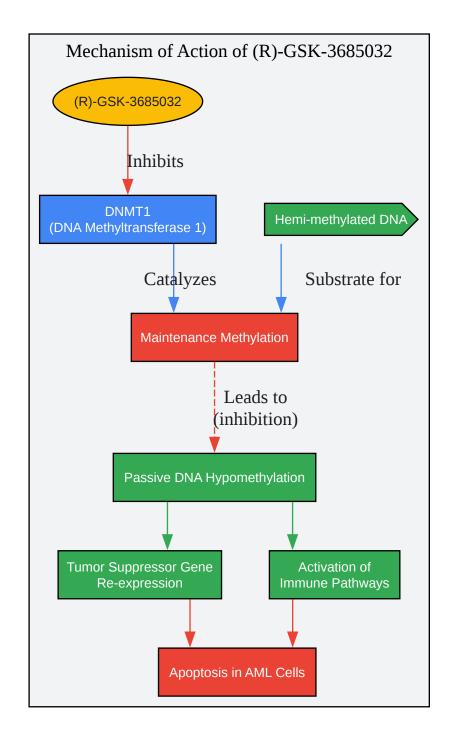
### **DNA Methylation Analysis (Infinium Methylation EPIC)**

- Genomic DNA Extraction: Genomic DNA was extracted from AML cells treated with (R)-GSK-3685032 or vehicle control.[1]
- Bisulfite Conversion: The extracted DNA was subjected to bisulfite conversion, which
  converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged.
- Microarray Hybridization: The bisulfite-converted DNA was hybridized to the Infinium Methylation EPIC BeadChip.
- Data Acquisition and Analysis: The BeadChip was scanned, and the methylation levels of over 850,000 CpG sites across the genome were determined. The data was then analyzed to identify changes in DNA methylation patterns following treatment.[1]

### **Visualizations**

The following diagrams illustrate the mechanism of action and experimental workflows related to the preclinical study of **(R)-GSK-3685032**.

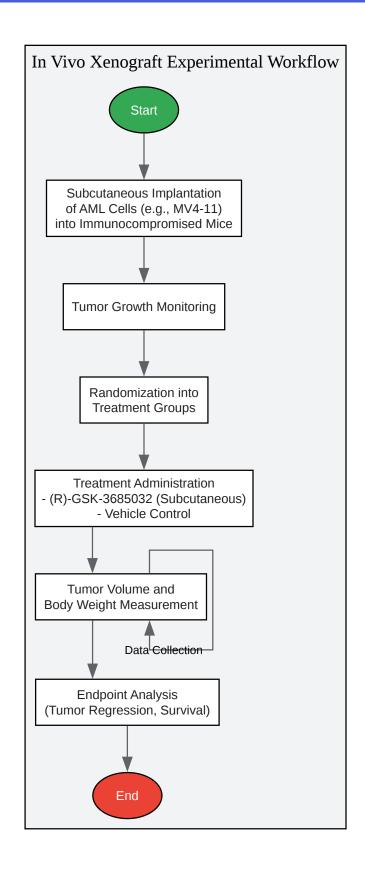




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Caption: Mechanism of action of (R)-GSK-3685032 in AML cells.

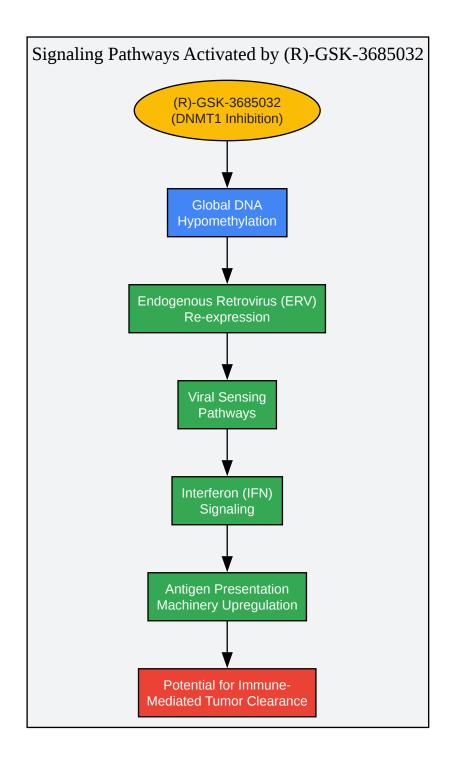




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Caption: A typical experimental workflow for in vivo AML xenograft studies.





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Caption: Key signaling pathways activated by (R)-GSK-3685032 in AML.



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